2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester
Description
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester (CAS 1331670-10-0) is a deuterium-labeled methyl ester derivative of a thiazole-containing compound. Its molecular formula is C₇H₆D₃N₃O₃S, with a molecular weight of 218.25 g/mol . The compound features a methoxyimino group (-N-O-CH₃) at the α-position and a methyl ester (-COOCH₃) at the acetic acid moiety, with three deuterium atoms replacing hydrogens in the methyl group of the ester . This isotopic labeling makes it valuable as an intermediate in synthesizing deuterated cephalosporins, enabling precise pharmacokinetic and metabolic studies via mass spectrometry or NMR .
The compound is synthesized through multi-step processes involving oximation, methylation, chlorination, and cyclization reactions, with deuterated reagents introduced at specific stages to incorporate the stable isotope . Its crystal structure, stabilized by intermolecular N–H⋯N and C–H⋯O hydrogen bonds, ensures stability during storage and handling .
Properties
Molecular Formula |
C7H9N3O3S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5+/i2D3 |
InChI Key |
MJAIDGPTIFCPGD-SHDKUFAKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)OC |
Canonical SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methoxyimino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester, possess antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains and fungi. For example, similar thiazole-containing compounds have shown significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies involving thiazolidinone derivatives derived from similar thiazole frameworks have demonstrated significant cytotoxic effects against a range of cancer cell lines. In particular, compounds with thiazole moieties have been linked to the inhibition of tumor cell proliferation .
| Compound | Cell Line Tested | Inhibition (%) |
|---|---|---|
| Compound 4g | MOLT-4 | 84.19 |
| Compound 4p | RPMI-8226 | 72.11 |
Therapeutic Applications
Given its promising biological activities, 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester could be explored for several therapeutic applications:
- Antimicrobial Agents : Its efficacy against various pathogens makes it a candidate for developing new antibiotics.
- Anticancer Drugs : The compound could be further investigated as a potential treatment for specific cancers due to its cytotoxic properties.
- Neuroprotective Agents : Its role as an acetylcholinesterase inhibitor positions it as a potential therapeutic agent for Alzheimer’s disease.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- A study demonstrated that related thiazole derivatives exhibited strong antibacterial activity, suggesting that modifications to the thiazole ring can enhance efficacy .
- Another research article focused on synthesizing novel thiazolidinones from thiazole derivatives, showing significant anticancer activity in vitro .
Mechanism of Action
The mechanism of action of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Key Differences:
Substituents: The target compound and Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetate share the methoxyimino group, which enhances stability compared to the hydroxyimino group in CAS 60845-81-0 . Methoxyimino derivatives resist oxidation better, making them preferable in long-term storage and active pharmaceutical ingredient (API) synthesis . Ethyl 2-amino-4-thiazoleacetate lacks the imino group entirely, limiting its role to simpler intermediates .
Ester Group :
- The methyl ester in the target compound vs. ethyl esters in analogs affects solubility and metabolic stability. Methyl esters generally hydrolyze faster in vivo, but deuterium labeling mitigates this by altering kinetic isotope effects .
Isotopic Labeling: The D₃ label in the target compound enables tracing in metabolic studies, distinguishing it from non-deuterated analogs .
Pharmacological and Industrial Relevance
- Target Compound : Primarily used in stable isotope labeling for cephalosporins (e.g., cefotaxime), providing internal standards for LC-MS quantification .
- Ethyl Methoxyimino Analogs: Serve as side-chain intermediates in third-generation cephalosporins, enhancing β-lactamase resistance .
- Hydroxyimino Derivatives: Less stable but used in early-stage antibiotic research due to easier synthesis .
Physical and Chemical Properties
Biological Activity
2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester, with a molecular formula of C7H6D3N3O3S and a molecular weight of 218.25 g/mol, is a deuterated derivative of thiazoleacetic acid. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- CAS Number : 1331670-10-0
- Molecular Structure :
- SMILES: NC1=NC(/C(C(OC)=O)=N/OC([2H])([2H])[2H])=CS1
- Molecular Weight: 218.25 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer activity through the inhibition of tubulin polymerization, which is crucial for cell division. This mechanism was observed in related thiazole compounds that demonstrated significant cytotoxicity against melanoma and prostate cancer cells, with IC50 values ranging from low micromolar to nanomolar concentrations .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds similar to 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester have shown activity against a range of bacterial and fungal strains.
- In Vitro Studies : Research indicates that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungi. For instance, studies on related compounds have demonstrated effective inhibition against strains such as E. coli and S. aureus .
Case Studies and Research Findings
- Antiproliferative Activity Against Cancer Cells :
- Antimicrobial Efficacy :
Data Tables
Q & A
Basic: What are the standard synthetic protocols for preparing 2-amino-α-(methoxyimino)-4-thiazoleacetic acid-d3 methyl ester?
Methodological Answer:
The compound is synthesized via alkolysis of intermediates such as S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxy-carbonylmethoxyimino-thioacetate in methanol. Key steps include:
- Refluxing the precursor in methanol at pH 6.5 for 15 minutes.
- Cooling the mixture to room temperature, leading to crystallization over 3 days.
- Purification via recrystallization with water-ethanol mixtures to achieve light-yellow crystals (65% yield) .
Deuteration is introduced at the methoxyimino group, as indicated by the SMILES structure (OC([2H])([2H])[2H]), ensuring isotopic labeling for metabolic or pharmacokinetic studies .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : Confirms planar thiazole rings (bond lengths: 1.74–1.76 Å for C–S) and dihedral angles (e.g., 87.33° between thiazole and ester groups).
- NMR spectroscopy : Deuterated methyl groups ([2H]3) show distinct isotopic shifts in H and C spectra.
- Mass spectrometry : Molecular ion peaks at m/z 218.25 (CHDNOS) confirm isotopic purity .
Advanced: What crystallographic features stabilize its molecular packing?
Methodological Answer:
Crystal packing is stabilized by:
- Intermolecular hydrogen bonds : N–H···N (2.12 Å) and N–H···O (2.25 Å) form R_2$$^2(8) and R_2$$^2(22) motifs, creating polymeric sheets.
- π-π interactions : Thiazole ring centroids exhibit a distance of 3.536 Å, enhancing lattice stability.
- Steric effects : Methoxyimino and ester groups induce torsional angles (e.g., 44.20° between ester moieties), influencing solubility and crystallinity .
Advanced: How does this compound serve as an intermediate in cephalosporin synthesis?
Methodological Answer:
The compound’s 2-aminothiazole and methoxyimino groups are critical for β-lactam antibiotic activity. Key applications include:
- Acylation : Reacts with 7-aminocephalosporanic acid (7-ACA) to form cephalosporin cores (e.g., cefepime).
- Isotopic tracing : Deuterated methyl groups ([2H]3) track metabolic pathways in pharmacokinetic studies.
- Impurity profiling : Identifies related compounds (e.g., cefepime-related compound B) during HPLC-MS analysis .
Advanced: What analytical methods resolve contradictions in impurity profiles during cephalosporin derivatization?
Methodological Answer:
Contradictions arise from side reactions (e.g., hydrolysis or isomerization). Resolution strategies include:
- HPLC-DAD/MS : Uses C18 columns (ACN/0.1% formic acid gradient) to separate isomers (Z/E) and hydrolyzed byproducts.
- XRD : Differentiates crystalline impurities via unit cell parameters (e.g., a = 7.432 Å, b = 12.876 Å for the pure compound).
- Stability studies : Accelerated degradation under acidic/alkaline conditions identifies labile groups (e.g., methoxyimino) .
Advanced: How does deuteration impact its physicochemical and biological properties?
Methodological Answer:
Deuteration at the methoxy group ([2H]3):
- Increases metabolic stability : Reduces CYP450-mediated demethylation, extending half-life in vivo.
- Alters solubility : Deuteration lowers logP by 0.2–0.3 units, affecting membrane permeability.
- Enables tracing : H NMR or LC-MS tracks deuterated metabolites in biological matrices .
Advanced: How can conflicting data on its pharmacological activity be addressed?
Methodological Answer:
Contradictions in antimicrobial/antifungal activity stem from:
- Structural analogs : Minor substituent changes (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxy) alter MIC values by 4–8×.
- Assay variability : Standardize broth microdilution (CLSI M07-A9) with S. aureus (ATCC 29213) and C. albicans (ATCC 90028).
- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with bioactivity trends .
Advanced: What methodologies assess its stability under varying storage conditions?
Methodological Answer:
Stability is evaluated via:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis (HPLC) and deuterium loss (HRMS).
- Cryopreservation : Store at +4°C in amber vials with desiccants; prevents photodegradation and moisture uptake.
- Solid-state NMR : Detects polymorphic transitions (e.g., α → β forms) under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
